![molecular formula C29H33NO8S B12113374 Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of multiple functional groups, including benzyl, acetamido, and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Protection and Deprotection Steps: Protecting groups are used to selectively modify specific hydroxyl groups on the glucopyranoside ring.
Acetylation: Introduction of the acetamido group through acetylation reactions.
Benzylation: Benzyl groups are introduced using benzyl bromide in the presence of a base.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, including the use of automated synthesizers and optimization of reaction conditions, can be applied to scale up the production.
化学反応の分析
Types of Reactions
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms.
Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in inhibiting glycosylation processes in cells.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the development of specialized materials and chemical processes.
作用機序
The mechanism of action of Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. It is known to inhibit glycosylation by interfering with glycosyltransferase enzymes. This inhibition disrupts the normal biosynthesis of glycoproteins, which can affect various cellular processes.
類似化合物との比較
Similar Compounds
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycoside with similar structural features but different functional groups.
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside: A compound used as a glycosyl donor in oligosaccharide synthesis.
Uniqueness
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside is unique due to the presence of the sulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in studies involving glycosylation inhibition and the synthesis of complex carbohydrates.
特性
分子式 |
C29H33NO8S |
|---|---|
分子量 |
555.6 g/mol |
IUPAC名 |
[5-acetamido-3-hydroxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H33NO8S/c1-20-13-15-24(16-14-20)39(33,34)37-19-25-27(32)28(35-17-22-9-5-3-6-10-22)26(30-21(2)31)29(38-25)36-18-23-11-7-4-8-12-23/h3-16,25-29,32H,17-19H2,1-2H3,(H,30,31) |
InChIキー |
QSYUGWSTYDHNMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)OCC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)
![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)

![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)
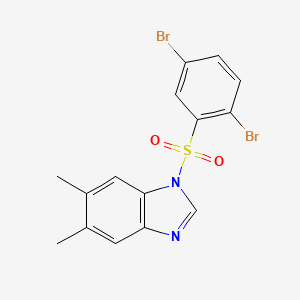
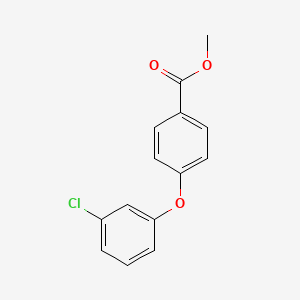
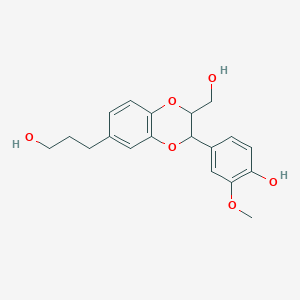

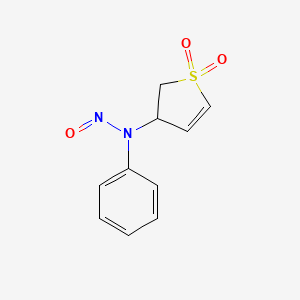

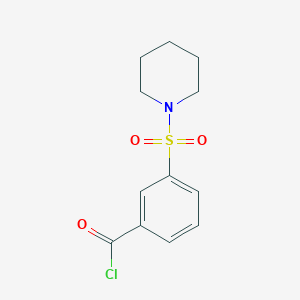

![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)

